REACTION_CXSMILES
|
[P:1](=[S:9])(Cl)([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[Cl:10][C:11]1[C:12](C([O-])=O)=[N:13][C:14]([Cl:18])=[C:15]([Cl:17])[CH:16]=1.[Na+].C1N2CCN(CC2)C1.[OH-].[Na+].B([O-])([O-])[O-:34].[Na+].[Na+].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C(Cl)Cl>[CH3:4][CH2:3][O:2][P:1]([O:34][C:12]1[C:11]([Cl:10])=[CH:16][C:15]([Cl:17])=[C:14]([Cl:18])[N:13]=1)([O:5][CH2:6][CH3:7])=[S:9] |f:1.2,4.5,6.7.8.9,10.11|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(Cl)=S
|
Name
|
sodium 3,5,6-trichloro-2-pyridinate
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)Cl)C(=O)[O-].[Na+]
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase separated from the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase was washed once with approximately 30 ml
|
Type
|
CUSTOM
|
Details
|
water and the organic solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |